

A Technical Guide to 17-Epiestriol-d5: Certificate of Analysis and Purity Assessment

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **17-Epiestriol-d5**, focusing on its certificate of analysis, purity determination, and relevant biological pathways. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize deuterated steroid standards.

Introduction to 17-Epiestriol-d5

17-Epiestriol-d5 is a stable isotope-labeled form of 17-epiestriol, a minor and weak endogenous estrogen.[1] As a deuterated standard, it serves as an ideal internal standard for quantitative analysis of 17-epiestriol in various biological matrices using mass spectrometry-based methods. Its molecular formula is C18H19D5O3, and it has a molecular weight of approximately 293.41 g/mol .[2][3]

Certificate of Analysis (Representative Data)

A Certificate of Analysis (CoA) for a reference standard like **17-Epiestriol-d5** provides critical information regarding its identity, purity, and quality. While a batch-specific CoA is provided upon purchase from suppliers like LGC Standards or Clinivex, this section presents a table summarizing typical data found on such a document.[2][4]

Table 1: Representative Certificate of Analysis for 17-Epiestriol-d5



Parameter	Specification	Typical Result	Method
Identity			
Appearance	White to off-white solid	Conforms	Visual Inspection
1H NMR	Conforms to structure	Conforms	Nuclear Magnetic Resonance
Mass Spectrum	Conforms to structure	Conforms	Mass Spectrometry (MS)
Purity			
Purity by HPLC	≥98%	99.5%	High-Performance Liquid Chromatography (HPLC)
Isotopic Purity	≥98 atom % D	99.2 atom % D	Mass Spectrometry (MS)
Chemical Purity	≥98%	99.6%	HPLC
Physical Properties			
Molecular Formula	C18H19D5O3	C18H19D5O3	-
Molecular Weight	293.41 g/mol	293.41 g/mol	-
Storage			
Recommended Storage	-20°C, protected from light and moisture	-	-

Experimental Protocols for Purity Assessment

The purity of **17-Epiestriol-d5** is typically determined using a combination of chromatographic and spectrometric techniques. Below are detailed methodologies for the key experiments cited in the CoA.



High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards by separating the main compound from any impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size) is commonly used for steroid analysis.
- Mobile Phase: A gradient of acetonitrile and water is often employed. For example, a starting
 mobile phase of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile
 concentration.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at a wavelength of 280 nm, which is characteristic for estrogens.
- Sample Preparation: A stock solution of **17-Epiestriol-d5** is prepared in a suitable solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL. Working standards are prepared by diluting the stock solution.
- Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is calculated by dividing the peak area of the main compound by the total peak area of all components.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is essential for confirming the molecular weight and determining the isotopic purity of deuterated compounds.

Methodology:



- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization ESI).
- Sample Introduction: The sample can be introduced directly via infusion or through an LC system (LC-MS).
- Ionization Mode: Positive or negative ion mode can be used, depending on the compound's properties. For estrogens, negative mode is often effective.
- Data Acquisition: Full scan mass spectra are acquired over a relevant mass range to observe the molecular ion cluster.
- Analysis:
 - Identity Confirmation: The observed mass of the molecular ion is compared to the theoretical exact mass of 17-Epiestriol-d5.
 - Isotopic Purity: The relative intensities of the ion peaks corresponding to the deuterated (M+5) and non-deuterated (M+0) forms, as well as other isotopic variants, are measured to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

1H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
- Sample Preparation: A small amount of the 17-Epiestriol-d5 standard is dissolved in the deuterated solvent.
- Data Acquisition: A standard 1H NMR spectrum is acquired.



Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are
analyzed and compared to the expected spectrum for the 17-Epiestriol structure. The
absence of signals at the positions where deuterium atoms have been incorporated confirms
the deuteration pattern.

Biological Context: Estriol Metabolism

Understanding the metabolic pathway of estriol provides context for the use of **17-Epiestriol-d5** in research. 17-Epiestriol is a metabolite of estrone. The major pathway for estriol synthesis, particularly during pregnancy, involves the conversion of dehydroepiandrosterone sulfate (DHEA-S) from the fetal adrenal gland.



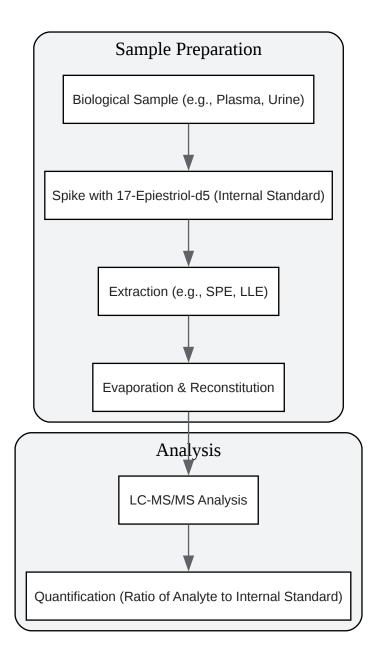
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Caption: Simplified metabolic pathway of Estriol biosynthesis.

Experimental Workflow for Quantification using 17-Epiestriol-d5

17-Epiestriol-d5 is primarily used as an internal standard in quantitative bioanalysis. The following diagram illustrates a typical workflow.





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Caption: A typical bioanalytical workflow for quantification.

In conclusion, **17-Epiestriol-d5** is a high-purity, well-characterized stable isotope-labeled standard crucial for accurate and precise quantification of its unlabeled counterpart in various research and clinical applications. The analytical methods detailed in this guide are fundamental to ensuring the quality and reliability of this essential reference material.



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